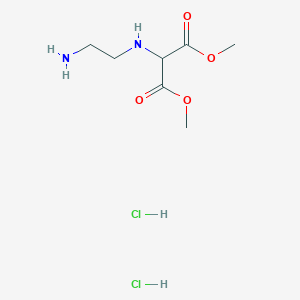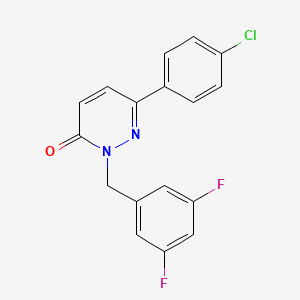
6-(4-chlorophenyl)-2-(3,5-difluorobenzyl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-(4-chlorophenyl)-2-(3,5-difluorobenzyl)pyridazin-3(2H)-one” is a synthetic organic compound that belongs to the pyridazinone class. Compounds in this class are known for their diverse biological activities and potential therapeutic applications. The presence of chlorophenyl and difluorobenzyl groups in the molecule suggests that it may exhibit unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “6-(4-chlorophenyl)-2-(3,5-difluorobenzyl)pyridazin-3(2H)-one” typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a chlorinated benzene derivative.
Attachment of the Difluorobenzyl Group: The difluorobenzyl group can be attached through a Friedel-Crafts alkylation reaction using a difluorobenzyl halide and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can occur at the pyridazinone core or the aromatic rings, potentially leading to the formation of dihydropyridazinones or reduced aromatic derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydropyridazinones or reduced aromatic derivatives.
Substitution: Formation of substituted aromatic or pyridazinone derivatives.
科学的研究の応用
“6-(4-chlorophenyl)-2-(3,5-difluorobenzyl)pyridazin-3(2H)-one” may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways and interactions.
Medicine: Investigation of its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of “6-(4-chlorophenyl)-2-(3,5-difluorobenzyl)pyridazin-3(2H)-one” would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting into DNA strands and disrupting replication or transcription processes.
類似化合物との比較
Similar Compounds
6-(4-chlorophenyl)-2-benzylpyridazin-3(2H)-one: Lacks the difluorobenzyl group, which may result in different biological activities.
6-(4-fluorophenyl)-2-(3,5-difluorobenzyl)pyridazin-3(2H)-one: Contains a fluorophenyl group instead of a chlorophenyl group, potentially altering its chemical reactivity and biological effects.
6-(4-chlorophenyl)-2-(3,5-dichlorobenzyl)pyridazin-3(2H)-one: Contains a dichlorobenzyl group, which may influence its pharmacokinetic properties.
Uniqueness
The unique combination of chlorophenyl and difluorobenzyl groups in “6-(4-chlorophenyl)-2-(3,5-difluorobenzyl)pyridazin-3(2H)-one” may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
特性
IUPAC Name |
6-(4-chlorophenyl)-2-[(3,5-difluorophenyl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF2N2O/c18-13-3-1-12(2-4-13)16-5-6-17(23)22(21-16)10-11-7-14(19)9-15(20)8-11/h1-9H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZAXUGXLCOANV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC3=CC(=CC(=C3)F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2364137.png)
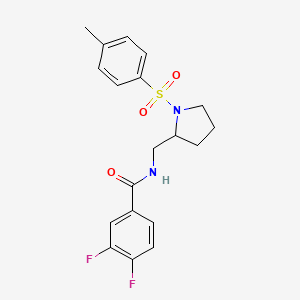
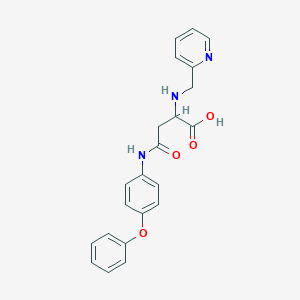
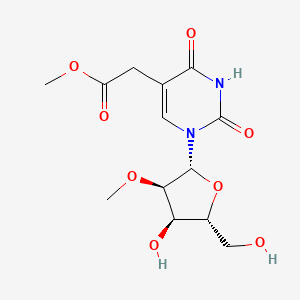
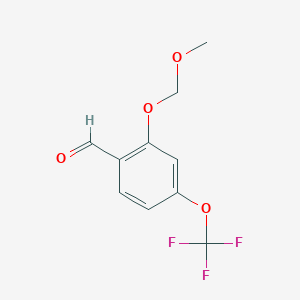

![N-(3-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2364144.png)
![Methyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-5-methoxybenzoate](/img/structure/B2364147.png)
![2-[(4-bromophenyl)sulfanyl]-N-(4-chlorophenyl)-1-methyl-1H-indole-3-carboxamide](/img/structure/B2364151.png)
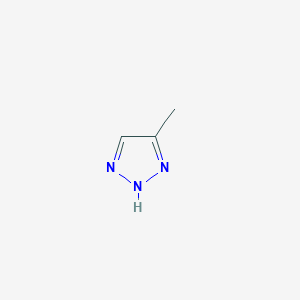
![3-{3-[(difluoromethyl)sulfanyl]-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-4-yl}propanoic acid](/img/structure/B2364154.png)
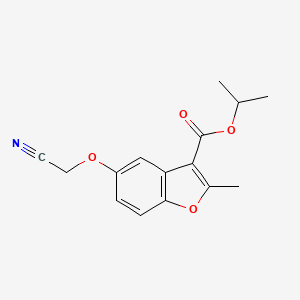
![N-[(4-Fluorophenyl)-pyridin-3-ylmethyl]-N-methylprop-2-enamide](/img/structure/B2364157.png)
